molecular formula C19H23N3O2S B12581349 N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide CAS No. 606112-43-0

N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide

Cat. No.: B12581349
CAS No.: 606112-43-0
M. Wt: 357.5 g/mol
InChI Key: QRIYZOJXJVKWQD-UHFFFAOYSA-N
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Description

N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide is a complex organic compound that features a furan ring, a thiocarbamoyl group, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl thiocarbamoyl intermediate. This can be achieved by reacting furan-2-ylmethylamine with thiophosgene under controlled conditions. The resulting intermediate is then reacted with 4-piperidone to form the piperidin-4-yl-thiocarbamoyl derivative. Finally, this intermediate is coupled with 3-methyl-benzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The thiocarbamoyl group can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide involves its interaction with specific molecular targets. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine: Shares the furan-2-ylmethyl moiety but differs in the presence of a tetrazole ring instead of the thiocarbamoyl group.

    N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Contains a furan-2-ylmethyl group and an indole ring, differing in the core structure.

    1-(4-chlorophenyl)-3-(furan-2-ylmethyl)thiourea: Similar thiocarbamoyl group but with a different aromatic substitution.

Uniqueness

N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide is unique due to its combination of a furan ring, thiocarbamoyl group, piperidine ring, and benzamide moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

606112-43-0

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethylcarbamothioyl)piperidin-4-yl]-3-methylbenzamide

InChI

InChI=1S/C19H23N3O2S/c1-14-4-2-5-15(12-14)18(23)21-16-7-9-22(10-8-16)19(25)20-13-17-6-3-11-24-17/h2-6,11-12,16H,7-10,13H2,1H3,(H,20,25)(H,21,23)

InChI Key

QRIYZOJXJVKWQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=S)NCC3=CC=CO3

Origin of Product

United States

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